molecular formula C15H17FN4O2S B2383206 2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one CAS No. 2097920-52-8

2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one

Cat. No.: B2383206
CAS No.: 2097920-52-8
M. Wt: 336.39
InChI Key: BZMITOBALOJBBC-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C15H17FN4O2S and its molecular weight is 336.39. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimycobacterial Activities

Compounds containing fluorophenyl and thiadiazolyl groups, similar to the structure , have been synthesized and evaluated for their biological activities, including antibacterial and antimycobacterial effects. For example, studies have shown that fluorine-containing thiadiazolotriazinones exhibit promising antibacterial activity against a range of microorganisms at low concentrations (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). Similarly, derivatives of sparfloxacin, another fluoroquinolone, have been synthesized and shown moderate activity against Gram-positive bacteria and poor activity against Gram-negative bacteria, indicating the potential of such compounds in the treatment of bacterial infections (Gurunani, G., Agrawal, K., Walde, S. R., & Ittadwar, A., 2022).

Antidepressant and Antimicrobial Properties

Further research into the applications of fluorophenylpiperazine derivatives has highlighted their potential as selective serotonin reuptake inhibitors (SSRIs) with a potentially improved adverse reaction profile, suggesting their use in the treatment of depression and related disorders. Although initial findings indicate that these compounds exhibit less potency than traditional SSRIs, their unique structure may offer advantages in reducing side effects associated with sexual dysfunction (Dorsey, J., Miranda, M. G., Cozzi, N., & Pinney, K., 2004). Additionally, some of these compounds have been found to possess significant antimicrobial activity, further underscoring their potential utility in medical applications.

Anticancer Potential

Compounds with a similar structure have been synthesized and evaluated for their binding capabilities with DNA, revealing significant intercalative binding. Such binding suggests potential applications in anticancer therapies, as the ability to interact with DNA could be leveraged to inhibit cancer cell growth or induce apoptosis in tumor cells (Farooqi, S. I., Arshad, N., Channar, P., Perveen, F., Saeed, A., Larik, F. A., & Javeed, A., 2018).

Antiviral and Antimalarial Effects

Research into the applications of fluorophenyl and thiadiazolyl derivatives has also extended into the antiviral and antimalarial domains. For instance, compounds incorporating these moieties have demonstrated inhibitory effects against Plasmodium falciparum, the parasite responsible for malaria, offering a foundation for the development of new antimalarial agents. The structural elements critical for antiplasmodial activity have been identified, providing insights into the design of more effective treatments (Mendoza, A., Pérez-Silanes, S., Quiliano, M., Pabón, A., Galiano, S., González, G., Garavito, G., Zimic, M., Vaisberg, A., Aldana, I., Monge, A., & Deharo, E., 2011).

Properties

IUPAC Name

2-(2-fluorophenoxy)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O2S/c1-11(22-13-5-3-2-4-12(13)16)15(21)20-8-6-19(7-9-20)14-10-17-23-18-14/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZMITOBALOJBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NSN=C2)OC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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